molecular formula C30H29N3O4 B1241248 Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester CAS No. 158991-23-2

Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester

Cat. No.: B1241248
CAS No.: 158991-23-2
M. Wt: 495.6 g/mol
InChI Key: IVIQHHCTWSXXCT-WENCNXQZSA-N
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Preparation Methods

The synthesis of CI-1021 involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CI-1021 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

CI-1021 exerts its effects by selectively binding to and blocking neurokinin-1 receptors. These receptors are involved in the transmission of pain signals and inflammatory responses. By blocking these receptors, CI-1021 reduces the perception of pain and inflammation. The molecular targets of CI-1021 include neurokinin-1 receptors located in the central and peripheral nervous systems .

Properties

CAS No.

158991-23-2

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)/t20-,30+/m0/s1

InChI Key

IVIQHHCTWSXXCT-WENCNXQZSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4

Synonyms

((2-benzofuran)-CH2OCO)-(R)-alpha-MeTrp-(S)-NHCH(CH3)Ph
2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide
PD 154075
PD-154075

Origin of Product

United States

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